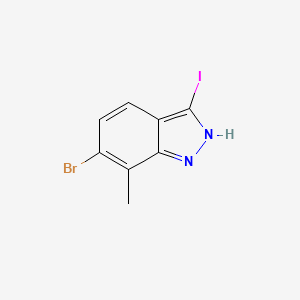

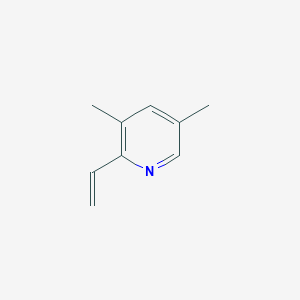

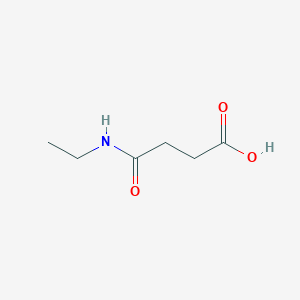

2-Ethenyl-3,5-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethenyl-3,5-dimethylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the context of the provided papers, while there is no direct study on this compound, there are several related compounds that have been synthesized and characterized, which can provide insights into the behavior of structurally similar pyridine derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that may include the formation of pyrylium salts, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . This compound was synthesized via a two-stage process involving alkene diacylation to form the corresponding pyrylium salt, which was then further reacted to obtain the final product. The synthesis of other pyridine derivatives, such as ethyl 2-pyridinylacetate, also involves multiple steps, including substitution reactions to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as demonstrated in the structural analysis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate . The crystal structure reveals details about the conformation of the pyridine ring and the orientation of substituents, which can influence the compound's reactivity and physical properties. Similarly, the molecular structure of other pyridine derivatives has been characterized using spectral methods and quantum chemical calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including cationic polymerization, as investigated with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . The compound's ability to act as a weak nucleophilic base allows it to substitute nonnucleophilic bases in organic syntheses. Additionally, the reactivity of pyridine derivatives can be influenced by the presence of substituents, as seen in the formation of N-alkylpyridinium salts upon reaction with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For instance, the presence of hydrogen bonds, as indicated by vibrational analysis, can lead to the formation of dimers in the solid state . The spectroscopic properties, such as UV-Vis absorption and solvatochromic effects, are also influenced by the molecular structure and the nature of substituents . Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, are used to evaluate properties like charge transfer, electron density, and interaction energies .

Applications De Recherche Scientifique

Supramolecular Assemblies and Crystal Engineering

2-Ethenyl-3,5-dimethylpyridine has been implicated in the study of supramolecular assemblies and crystal engineering. Research on the crystal engineering of supramolecular assemblies has highlighted the significance of various aza donor molecules, including pyridine derivatives, in forming complexes that exhibit diverse structural arrangements. These assemblies can be categorized into host-guest systems and infinite molecular tapes, demonstrating the compound's role in the development of complex molecular structures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Molecular Structure and Spectral Analyses

Another study focused on the synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research explored the properties of the compound through quantum chemical calculations and vibrational analysis, emphasizing its dimer formation and resonance-assisted hydrogen bonding. Such studies contribute to a deeper understanding of the molecular characteristics and reactivity of pyridine derivatives (Singh et al., 2013).

Catalysis and Hydrogenation Reactions

The use of pyridine derivatives in catalysis, specifically in asymmetric transfer hydrogenation of ketones, has been investigated. Compounds derived from this compound were synthesized and utilized as ligands in metal complexes for catalytic applications. These studies have shown that such complexes can act as active catalysts for transfer hydrogenation, highlighting the potential of pyridine derivatives in facilitating chemical transformations (Magubane et al., 2017).

Electro-Optic Materials and Nonlinear Optics

Research on pyrrole-based donor-acceptor chromophores for electro-optic materials has included derivatives of this compound. These studies focus on the synthesis and characterization of chromophores for application in nonlinear optical/electro-optic multilayers. The development of such materials is crucial for advancements in photonic technologies and devices (Facchetti et al., 2003).

Spectroscopic and Bioactive Characteristics

The synthesis and characterization of 3,5-bis(2,5-dimethylphenyl)pyridine, a novel derivative of 3,5-dibromopyridine, have been explored through spectroscopic techniques and theoretical analyses. This research has provided insights into the molecule's electronic structure, bioactive characteristics, and potential applications in medicinal chemistry (Akram et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-ethenyl-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFYQSAONHBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)